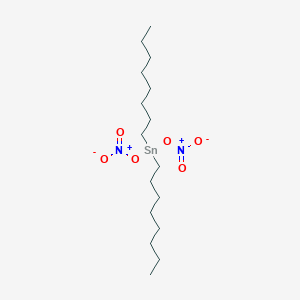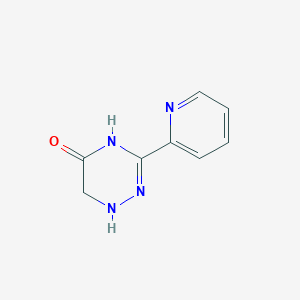
10-Ethyl-9-(2-phenylethenyl)acridin-10-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Ethyl-9-(2-phenylethenyl)acridin-10-ium iodide is a chemical compound belonging to the acridinium family. Acridinium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by its unique structure, which includes an ethyl group, a phenylethenyl group, and an acridinium core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Ethyl-9-(2-phenylethenyl)acridin-10-ium iodide typically involves the reaction of acridine derivatives with ethylating agents and phenylethenyl groups under specific conditions. One common method involves the use of acridine, ethyl iodide, and styrene in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to ensure consistent production of high-quality this compound .
化学反応の分析
Types of Reactions
10-Ethyl-9-(2-phenylethenyl)acridin-10-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions are conducted in suitable solvents with or without catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridinium compounds .
科学的研究の応用
10-Ethyl-9-(2-phenylethenyl)acridin-10-ium iodide has several scientific research applications, including:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its unique photophysical properties.
Biology: Employed in cell imaging and as a marker in biological assays.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic agent.
作用機序
The mechanism of action of 10-Ethyl-9-(2-phenylethenyl)acridin-10-ium iodide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting its structure and function. This property is exploited in photodynamic therapy, where the compound generates reactive oxygen species upon light activation, leading to cell damage and death .
類似化合物との比較
Similar Compounds
- 10-Methylacridinium iodide
- 9-Phenylacridinium iodide
- 10-Ethylacridinium bromide
Uniqueness
Compared to similar compounds, 10-Ethyl-9-(2-phenylethenyl)acridin-10-ium iodide exhibits unique photophysical properties, making it particularly useful in fluorescence-based applications. Its structure allows for efficient intercalation into DNA, enhancing its potential in therapeutic and diagnostic applications .
特性
CAS番号 |
60023-03-2 |
|---|---|
分子式 |
C23H20IN |
分子量 |
437.3 g/mol |
IUPAC名 |
10-ethyl-9-(2-phenylethenyl)acridin-10-ium;iodide |
InChI |
InChI=1S/C23H20N.HI/c1-2-24-22-14-8-6-12-20(22)19(21-13-7-9-15-23(21)24)17-16-18-10-4-3-5-11-18;/h3-17H,2H2,1H3;1H/q+1;/p-1 |
InChIキー |
LMVXGVJUZHHGRE-UHFFFAOYSA-M |
正規SMILES |
CC[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C=CC4=CC=CC=C4.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Anthracene, 9-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14610164.png)









![Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-](/img/structure/B14610223.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-](/img/structure/B14610236.png)

![Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate](/img/structure/B14610245.png)
